

Application Note: Quantitative Analysis of Alacepril and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: Alatrioprilat

Cat. No.: B1665201

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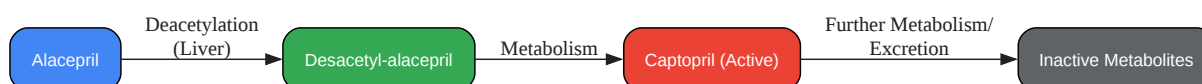
Audience: Researchers, scientists, and drug development professionals.

Introduction

Alacepril is a prodrug of the angiotensin-converting enzyme (ACE) inhibitor, captopril, used in the treatment of hypertension.[1][2][3] Following oral administration, Alacepril is metabolized in the liver to its active metabolites, desacetyl-alacepril and subsequently to captopril.[4] Captopril, the primary active moiety, exerts its antihypertensive effect by inhibiting the renin-angiotensin-aldosterone system (RAAS).[4] Monitoring the plasma concentrations of Alacepril and its metabolites is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note provides a detailed protocol for the simultaneous quantification of Alacepril, desacetyl-alacepril, and captopril in human plasma using a sensitive and specific LC-MS/MS method.

Metabolic Pathway of Alacepril

Alacepril undergoes a two-step metabolic conversion to its active form, captopril. The first step involves the deacetylation of Alacepril to form desacetyl-alacepril. Subsequently, desacetyl-alacepril is further metabolized to captopril.[2][4]



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Caption: Metabolic pathway of Alacepril to its active metabolite Captopril.

Experimental Protocols

This section details the sample preparation, LC-MS/MS conditions, and quantification methods.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of Alacepril and its metabolites from human plasma.

Materials:

- Human plasma (collected in K2EDTA tubes)
- Alacepril, desacetyl-alacepril, and captopril reference standards
- Internal Standard (IS) working solution (e.g., Enalapril at 100 ng/mL in methanol)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade
- Methanol, HPLC grade
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Centrifuge

Procedure:

- Allow plasma samples to thaw at room temperature.
- Pipette 100 μ L of plasma into a 1.5 mL microcentrifuge tube.

- Add 20 μ L of the internal standard working solution.
- Add 300 μ L of ice-cold acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

| Parameter | Condition |
|--------------------|--|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |

Mass Spectrometry (MS) Conditions:

| Parameter | Condition |
|-------------------------|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions:

The following MRM transitions are monitored for the quantification of Alacepril, its metabolites, and the internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
|---------------------|---------------------|-------------------|-----------------|------------------|-----------------------|
| Alacepril | 407.2 | 234.1 | 100 | 30 | 15 |
| Desacetyl-alacepril | 365.2 | 234.1 | 100 | 25 | 12 |
| Captopril | 218.1 | 116.1 | 100 | 20 | 10 |
| Enalapril (IS) | 377.2 | 234.2 | 100 | 28 | 20 |

Note: The specific MS parameters may require optimization for different instruments.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | r ² |
|---------------------|----------------------|----------------|
| Alacepril | 1 - 1000 | > 0.995 |
| Desacetyl-alacepril | 1 - 1000 | > 0.995 |
| Captopril | 1 - 1000 | > 0.995 |

Table 2: Precision and Accuracy

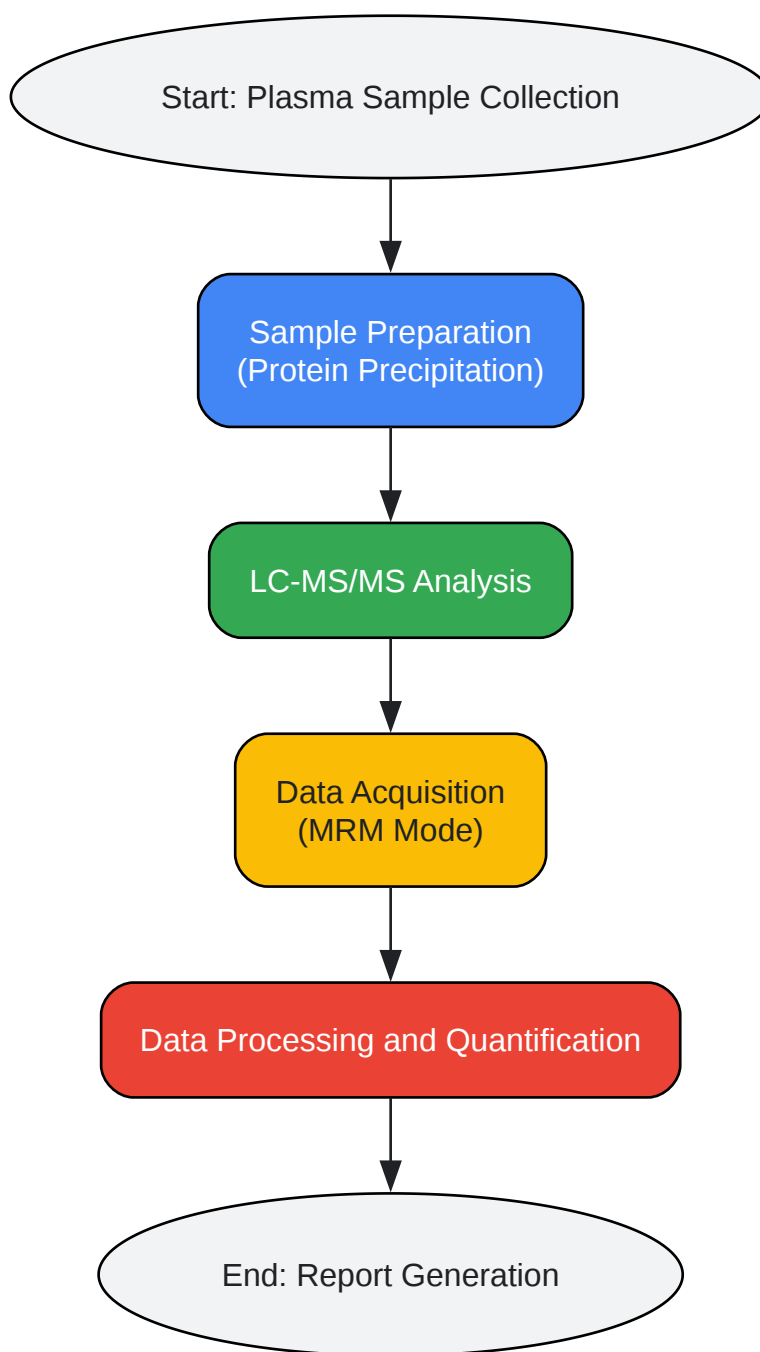
| Analyte | QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
|---------------------|----------|-----------------------|-----------------|--------------|
| Alacepril | LQC | 3 | < 15 | 85 - 115 |
| MQC | 300 | < 15 | 85 - 115 | |
| HQC | 750 | < 15 | 85 - 115 | |
| Desacetyl-alacepril | LQC | 3 | < 15 | 85 - 115 |
| MQC | 300 | < 15 | 85 - 115 | |
| HQC | 750 | < 15 | 85 - 115 | |
| Captopril | LQC | 3 | < 15 | 85 - 115 |
| MQC | 300 | < 15 | 85 - 115 | |
| HQC | 750 | < 15 | 85 - 115 | |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |
|---------------------|--------------|-------------------|
| Alacepril | 85 - 95 | 90 - 110 |
| Desacetyl-alacepril | 85 - 95 | 90 - 110 |
| Captopril | 85 - 95 | 90 - 110 |

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis is depicted below.



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Caption: Workflow for the LC-MS/MS analysis of Alacepril and its metabolites.

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Alacepril and its major metabolites, desacetyl-alacepril and captopril, in human

plasma by LC-MS/MS. The described method is sensitive, specific, and robust, making it suitable for a wide range of applications in clinical and pharmaceutical research. The provided experimental details and performance characteristics will enable researchers to implement this method for pharmacokinetic and other drug development studies of Alacepril.

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